molecular formula C13H23N3O B1465701 (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone CAS No. 1308334-68-0

(4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone

Cat. No.: B1465701
CAS No.: 1308334-68-0
M. Wt: 237.34 g/mol
InChI Key: UBJJRSQFXFSCKB-UHFFFAOYSA-N
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Description

(4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone ( 1308334-68-0) is a chemical compound with the molecular formula C13H23N3O and a molecular weight of 237.34 g/mol . This molecule features a ketone group bridging a piperidin-3-yl ring and a 4-allylpiperazine group, a structural motif common in medicinal chemistry research. Piperazine and piperidine derivatives are frequently investigated for their potential biological activities and are key scaffolds in developing central nervous system (CNS) active agents . Specifically, compounds with similar piperazine-piperidine hybrid structures have been explored as potential monoamine oxidase B (MAO-B) ligands, which are relevant in the study of neurodegenerative diseases like Parkinson's and Alzheimer's . Furthermore, such structural frameworks are also studied in oncology research for their role as kinase inhibitors and in modulating various cellular receptors . The presence of the basic nitrogen atoms in the piperazine and piperidine rings may contribute to the molecule's ability to form hydrogen bonds with biological targets, while the allyl group offers a site for further chemical modification. This compound is intended for research purposes such as hit-to-lead optimization, biological screening, and as a building block in synthetic chemistry. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human use.

Properties

IUPAC Name

piperidin-3-yl-(4-prop-2-enylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O/c1-2-6-15-7-9-16(10-8-15)13(17)12-4-3-5-14-11-12/h2,12,14H,1,3-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJJRSQFXFSCKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCN(CC1)C(=O)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Piperidin-3-yl Intermediate

A critical intermediate in the synthesis of (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone is 4-(piperidin-3-yl)aniline or related piperidine derivatives. According to a Chinese patent (CN106432054A), an efficient method for preparing 4-(piperidin-3-yl)aniline involves:

  • Salt-Forming Reaction: Reacting 3-(4-nitrophenyl)pyridine with a 3-halogenated propylene to form an N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt.
  • Reduction Reaction: The quaternary ammonium salt is then reduced using sodium borohydride in the presence of zinc chloride. This step simultaneously reduces the nitro group and the pyridine ring under mild conditions, yielding 4-(piperidin-3-yl)aniline with high yield (~95-96%).

Reaction conditions include:

Step Reagents/Conditions Notes
Salt formation 3-(4-nitrophenyl)pyridine + 3-halogenated propylene Reaction at 55-65 °C for 2-3 hours
Reduction Sodium borohydride + ZnCl₂, THF solvent, 20-30 °C, 3-5 hours Under nitrogen, pH adjusted post-reaction

This method avoids precious metals, uses mild conditions, and is suitable for large-scale industrial production.

Preparation of the 4-Allylpiperazin-1-yl Moiety

While specific detailed procedures for the allylpiperazine fragment are less documented in the provided sources, allylpiperazine derivatives are commonly prepared by:

  • N-alkylation of piperazine with allyl halides (e.g., allyl bromide or chloride) under basic conditions.
  • Protection/deprotection strategies may be employed to selectively functionalize the nitrogen atoms.

This fragment is typically synthesized separately before coupling with the piperidinyl intermediate.

Formation of the Methanone Linkage (Amide Bond Formation)

The key step to obtain this compound is the formation of the methanone (amide) bond linking the two nitrogen-containing rings.

General approach:

  • Activation of the piperidin-3-yl carboxylic acid or its derivative (e.g., acid chloride or activated ester).
  • Reaction with 4-allylpiperazine under controlled conditions to form the amide linkage.

This is analogous to methods used for preparing related piperidine-based amides, such as (4-Benzylpiperidin-1-yl)(3-chlorophenyl)methanone, where 4-benzylpiperidine reacts with an acyl chloride in the presence of a base like triethylamine to neutralize HCl.

Summary Table of Key Preparation Steps

Step No. Intermediate / Reaction Reagents / Conditions Yield / Notes
1 4-(Piperidin-3-yl)aniline synthesis 3-(4-nitrophenyl)pyridine + 3-halogenated propylene; NaBH4 + ZnCl2 reduction 95-96% yield; mild conditions; industrial scale
2 4-Allylpiperazine synthesis N-alkylation of piperazine with allyl halide under basic conditions Standard organic synthesis; literature precedent
3 Methanone (amide) bond formation Activated piperidin-3-yl acid derivative + 4-allylpiperazine; base (e.g., triethylamine) Typical amide coupling; controlled conditions

Research Findings and Industrial Considerations

  • The reduction method using sodium borohydride and zinc chloride for preparing piperidinyl intermediates is cost-effective, avoids precious metals, and yields high purity products suitable for scale-up.
  • The use of activated acid derivatives (acid chlorides or esters) facilitates efficient amide bond formation with piperazine derivatives, a well-established approach in medicinal chemistry.
  • Protection strategies may be necessary to avoid side reactions during alkylation or coupling steps, especially given the multiple nucleophilic sites in piperazine and piperidine rings.
  • The entire synthetic route benefits from mild conditions, good yields, and the use of commercially available starting materials, making it amenable to industrial production.

Chemical Reactions Analysis

Types of Reactions

(4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and piperidine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce secondary amines. Substitution reactions typically result in the formation of N-alkylated derivatives.

Scientific Research Applications

(4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Piperazine and Piperidine Moieties

The following compounds share structural similarities with the target molecule, differing in substituent positions or functional groups:

Table 1: Key Structural Analogs and Their Modifications
Compound Name Piperazine Substituent Piperidine Substituent Key Differences Reference
(4-Allylpiperazin-1-yl)(piperidin-2-yl)methanone Allyl Piperidin-2-yl (ketone at C2) Ketone position on piperidine ring
(4-Benzhydrylpiperazin-1-yl)(1-((4-nitrophenyl)sulfonyl)piperidin-3-yl)methanone (4i) Benzhydryl 4-Nitrobenzenesulfonyl at C3 Sulfonamide addition
(4-(bis(4-Fluorophenyl)methyl)piperazin-1-yl)(1-((3-nitrophenyl)sulfonyl)piperidin-3-yl)methanone (4k) Bis(4-fluorophenyl)methyl 3-Nitrobenzenesulfonyl at C3 Fluorinated aromatic substituents
(4-Methylpiperazin-1-yl)(p-tolyl)methanone Methyl p-Tolyl (aromatic ketone) Aromatic vs. piperidine ketone

Key Observations :

  • Ketone Position : The piperidin-2-yl analog (CAS 1291245-94-7) differs from the target compound in the ketone’s position (C2 vs. C3), which may alter steric interactions and conformational flexibility .
  • Substituent Effects : Bulky groups like benzhydryl or bis(4-fluorophenyl)methyl on piperazine (e.g., 4i, 4k) reduce synthetic yields (45–68%) compared to simpler substituents, likely due to steric hindrance .

Physicochemical and Spectral Properties

  • Molecular Weight : The piperidin-2-yl analog (C13H23N3O) has a molecular weight of 237.34 g/mol, while sulfonamide-containing analogs (e.g., 4k) exceed 500 g/mol due to additional substituents .
  • NMR Signatures :
    • Piperazine methylenes in analogs resonate at δ 45–53 ppm in 13C-NMR, consistent across derivatives .
    • Allyl protons in 4-allylpiperazine compounds appear as distinct signals at δ 5.00–5.63 ppm in 1H-NMR .

Biological Activity

(4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound can be characterized by its unique structural features, which include an allyl group attached to a piperazine ring and a piperidine moiety. This structural arrangement is crucial for its biological interactions.

Biological Activities

1. Antimicrobial Activity
Research has indicated that compounds with piperazine and piperidine structures often exhibit antimicrobial properties. For instance, studies have shown that derivatives of piperidine are effective against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves the inhibition of bacterial enzymes or disruption of cell membrane integrity.

2. Anticancer Properties
Piperidine derivatives have been noted for their anticancer potential. The compound has demonstrated activity against several cancer cell lines, possibly through mechanisms involving apoptosis induction and cell cycle arrest . A study reported significant anti-tumor efficacy in xenograft models, suggesting its potential as a therapeutic agent in oncology .

3. Neuropharmacological Effects
The central nervous system (CNS) effects of piperazine and piperidine derivatives include both depressant and stimulant activities depending on dosage. This duality suggests potential applications in treating various neuropsychological disorders . Compounds similar to this compound have shown promise in managing conditions like anxiety and depression.

4. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitors of AChE are vital in treating Alzheimer's disease, while urease inhibitors can be beneficial in managing urinary tract infections . The IC50 values for various synthesized compounds indicate strong inhibitory effects, making them candidates for further development.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antibacterial Study : A series of piperidine derivatives were synthesized and tested against multiple bacterial strains, showing moderate to strong antibacterial activity with some compounds achieving IC50 values significantly lower than standard drugs .
  • Anticancer Efficacy : In vivo studies demonstrated that certain piperidine derivatives exhibited substantial anti-tumor effects in models of hepatocellular carcinoma, indicating their potential as chemotherapeutic agents .

Research Findings Summary

Biological ActivityMechanismReference
AntimicrobialEnzyme inhibition/disruption of membranes
AnticancerInduction of apoptosis/cell cycle arrest
NeuropharmacologicalCNS modulation
Enzyme InhibitionAChE and urease inhibition

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperidin-3-ylmethanone derivatives are often prepared by reacting activated carbonyl intermediates (e.g., acid chlorides) with piperazine analogs under anhydrous conditions. A similar approach was used for synthesizing (4-benzylpiperazin-1-yl)(piperidin-3-yl)methanone, where a ketone group was introduced via a Friedel-Crafts acylation or amide coupling . Key steps include:

  • Purification via column chromatography (eluent: chloroform/methanol mixtures) .
  • Characterization using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize this compound spectroscopically?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze 1^1H NMR for allyl protons (δ 5.1–5.8 ppm, multiplet) and piperazine/piperidine ring protons (δ 2.5–3.5 ppm). 13^13C NMR should confirm the carbonyl signal (δ ~165–175 ppm) .
  • Mass Spectrometry : Use HRMS to verify the molecular ion peak (calculated for C13H21N3OC_{13}H_{21}N_3O: 259.17 g/mol).
  • IR Spectroscopy : Identify the carbonyl stretch (~1650–1700 cm1^{-1}) .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Methodological Answer :

  • Antimicrobial Screening : Use disk diffusion assays against Gram-positive/negative bacteria, referencing structurally similar piperazine derivatives with reported antibacterial activity .
  • Enzyme Inhibition : Test against serine hydrolases or kinases, as piperazine motifs often interact with ATP-binding pockets .

Advanced Research Questions

Q. How to resolve contradictions in spectral data during structural validation?

  • Methodological Answer :

  • X-ray Crystallography : Resolve ambiguous NOE signals or coupling constants by determining the crystal structure, as demonstrated for covalent organic frameworks (COFs) with similar heterocyclic systems .
  • 2D NMR Techniques : Use HSQC and HMBC to assign quaternary carbons and confirm connectivity between the allylpiperazine and piperidine moieties .

Q. What strategies improve yield in multi-step synthesis?

  • Methodological Answer :

  • Optimize Reaction Conditions : Use reflux in anhydrous tetrahydrofuran (THF) with catalytic DMAP for acyl transfer steps, as seen in related piperazinone syntheses .
  • Protection/Deprotection : Protect the piperidine nitrogen with Boc groups to prevent side reactions during allylation .
  • Yield Data : Typical yields range from 40–60% after chromatography; consider microwave-assisted synthesis to reduce reaction time .

Q. How can computational modeling predict binding modes and selectivity?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into bacterial topoisomerase IV (PDB: 3FV5) or human serotonin receptors (e.g., 5-HT1A_{1A}), leveraging PubChem’s conformational data .
  • QSAR Studies : Corate substituent effects (e.g., allyl vs. benzyl groups) on bioactivity using Hammett constants or DFT calculations .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods, as recommended for piperazine derivatives with unknown toxicity .
  • Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .
  • Storage : Store at –20°C under nitrogen to prevent degradation .

Data Contradictions and Validation

Q. How to address conflicting reports on biological activity?

  • Methodological Answer :

  • Dose-Response Studies : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to assess context-dependent effects .
  • Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity measurements .

Structural Analog Comparison

Q. How does the allyl group impact activity compared to benzyl or methyl analogs?

  • Methodological Answer :

  • SAR Analysis : The allyl group may enhance membrane permeability due to its hydrophobic yet flexible nature, unlike rigid benzyl groups. Compare IC50_{50} values against analogs like (4-benzylpiperazin-1-yl)(piperidin-3-yl)methanone .
  • LogP Calculations : Predict lipophilicity (ClogP: ~2.1 for allyl vs. ~2.8 for benzyl) using ChemDraw .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone
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(4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone

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